2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a furan ring, an oxazole ring, and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Furan Ring Formation: The bromophenoxy intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.
Oxazole Ring Formation: The furan derivative is further reacted with an isopropylamine derivative to form the oxazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted bromophenoxy derivatives.
Scientific Research Applications
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid
- 5-[(4-Bromophenoxy)methyl]furan-2-carbaldehyde
Uniqueness
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-[(PROPAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the presence of both the furan and oxazole rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C18H16BrN3O3 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H16BrN3O3/c1-11(2)21-17-15(9-20)22-18(25-17)16-8-7-14(24-16)10-23-13-5-3-12(19)4-6-13/h3-8,11,21H,10H2,1-2H3 |
InChI Key |
FKEKMWMVEVAGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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